3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride
CAS No.: 1864062-30-5
Cat. No.: VC3018441
Molecular Formula: C9H11BrClNO2S
Molecular Weight: 312.61 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride - 1864062-30-5](/images/structure/VC3018441.png)
Specification
CAS No. | 1864062-30-5 |
---|---|
Molecular Formula | C9H11BrClNO2S |
Molecular Weight | 312.61 g/mol |
IUPAC Name | 3-(4-bromophenyl)sulfonylazetidine;hydrochloride |
Standard InChI | InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H |
Standard InChI Key | FEQDCYYZPMCVTC-UHFFFAOYSA-N |
SMILES | C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Canonical SMILES | C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Introduction
Chemical Structure and Identification
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride is an organic compound featuring a four-membered azetidine ring with a (4-bromophenyl)sulfonyl group attached at the 3-position. The molecular structure incorporates a sulfonyl linkage (SO₂) connecting the azetidine and bromophenyl moieties, with the compound existing as a hydrochloride salt. This arrangement creates a structurally distinct molecule with specific chemical and biological properties.
Identification Parameters
The compound possesses several definitive identification characteristics as outlined in Table 1:
Property | Value |
---|---|
Chemical Name | 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride |
CAS Registry Number | 1864062-30-5 |
Molecular Formula | C₉H₁₀BrNO₂S·HCl |
Molecular Weight | 312.61 g/mol |
InChI Key | FEQDCYYZPMCVTC-UHFFFAOYSA-N |
Purity (Commercial) | 95% |
Table 1: Key identification parameters of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride
Physical and Chemical Properties
Structural Features
The compound's structure can be described through its constituent functional groups:
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A four-membered azetidine ring providing a strained cyclic structure
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A sulfonyl group (SO₂) at the 3-position of the azetidine ring
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A para-bromine substituted phenyl group attached to the sulfonyl moiety
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A hydrochloride salt formation at the azetidine nitrogen
The strained azetidine ring contributes to the compound's reactivity, while the bromophenyl group offers potential sites for further chemical transformations. The sulfonyl linkage provides both structural rigidity and electron-withdrawing characteristics.
Spectroscopic Properties
While comprehensive spectroscopic data specific to this compound is limited in the available literature, related sulfonyl azetidine compounds typically exhibit characteristic spectral patterns. For instance, NMR spectroscopy of analogous compounds reveals distinctive signals for the azetidine ring protons, typically appearing in the range of δ 3.0-4.5 ppm . The aromatic protons of the bromophenyl group would be expected to show the characteristic pattern of a para-substituted benzene ring.
Reactivity Profile
Reactivity of the Sulfonyl Group
The sulfonyl moiety in 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride significantly influences the compound's chemical behavior. Sulfonyl groups typically exhibit:
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Strong electron-withdrawing properties
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Ability to participate in nucleophilic substitution reactions
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Stabilization of negative charges on adjacent carbon atoms
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Potential to undergo reduction reactions under specific conditions
Reactivity of the Azetidine Ring
The four-membered azetidine ring possesses several important reactive characteristics:
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Significant ring strain that can drive certain chemical transformations
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Nitrogen basicity (though modulated by the electron-withdrawing sulfonyl group)
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Susceptibility to ring-opening reactions under acidic or basic conditions
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Potential for functionalization at various positions
Research on related azetidine derivatives indicates that these strained heterocycles can undergo transformations including ring-opening reactions and nucleophilic substitutions .
Bromophenyl Functionality
The para-bromophenyl group presents additional reactivity possibilities:
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Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions)
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Ability to participate in halogen-metal exchange reactions
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Electronic effects that influence the reactivity of the sulfonyl group
This bromine functionality provides a valuable handle for further derivatization, making the compound potentially useful as a synthetic intermediate in more complex molecular architectures.
Applications in Research and Development
Chemical Building Block Applications
The compound's functional groups make it potentially valuable as a building block in synthetic chemistry:
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The bromophenyl group enables cross-coupling reactions for carbon-carbon bond formation
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The sulfonyl linkage provides a metabolically stable connection between molecular fragments
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The azetidine ring offers a rigid scaffold with defined spatial orientation of substituents
These characteristics make 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride potentially useful in diversity-oriented synthesis and in the development of compound libraries for drug discovery.
Structure-Activity Relationships
Comparison with Related Compounds
Understanding the biological and chemical properties of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can be enhanced by comparing it with structurally related compounds. Table 2 presents a comparative analysis of several related molecules.
Compound | CAS Number | Key Structural Differences | Potential Impact on Activity |
---|---|---|---|
1-[(4-Bromophenyl)sulfonyl]azetidine | 530081-57-3 | Sulfonyl at N-1 position instead of C-3 | Different spatial orientation, potentially altered binding characteristics |
3-[(4-Bromophenyl)sulfanyl]azetidine HCl | 1864072-55-8 | Sulfanyl (S) instead of sulfonyl (SO₂) | Reduced electron-withdrawing effect, different hydrogen bonding profile |
3-(4-Bromophenyl)azetidine HCl | 90561-74-3 | Direct C-C bond instead of sulfonyl linkage | More conformational flexibility, altered electronic distribution |
N-BOC-3-[(4-Bromobenzene)sulfonyl]azetidine | 887593-59-1 | BOC-protected nitrogen | Reduced nitrogen basicity, increased lipophilicity |
Table 2: Comparative analysis of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride and structurally related compounds
Current Research Status and Future Directions
Research Status
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride appears to be primarily utilized as a specialized research chemical. Its commercial availability from chemical suppliers suggests its utility in scientific investigations, though published research specifically focused on this compound is currently limited.
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